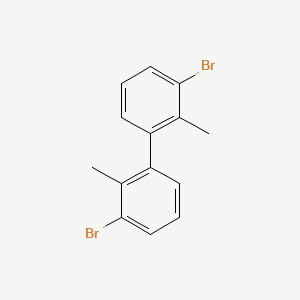

3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl

Description

General Overview of Biphenyl (B1667301) Chemistry in Academic Contexts

Biphenyl, an aromatic hydrocarbon with the formula (C₆H₅)₂, consists of two phenyl rings linked by a single carbon-carbon bond. wikipedia.org This foundational structure is a cornerstone in organic chemistry, serving as a precursor for a multitude of more complex organic compounds. wikipedia.orgnih.gov Naturally occurring in coal tar, crude oil, and natural gas, biphenyl and its derivatives are synthesized for a vast array of applications, including their use as heat transfer agents, dye carriers, and intermediates in the production of agrochemicals and polymers. nih.govrsc.org The chemistry of biphenyls is characterized by their relative stability and the types of reactions they undergo, which are similar to benzene, such as electrophilic aromatic substitution. nih.gov However, the connection of the two phenyl rings introduces unique structural properties and reactivity patterns not seen in simple aromatic hydrocarbons. pearson.com

Importance of Ortho-Substituted Biphenyls in Advanced Chemical Research

The substitution pattern on the biphenyl scaffold dramatically influences its properties. When bulky substituents are placed at the ortho positions (the 2, 2', 6, and 6' positions), rotation around the pivotal C-C single bond can be restricted. youtube.comnumberanalytics.com This restricted rotation gives rise to a form of stereoisomerism known as atropisomerism, where the different conformations (atropisomers) are stable and can be isolated as separate enantiomers. numberanalytics.comprinceton.edu These axially chiral biphenyls are of immense importance in asymmetric catalysis, where they are used as chiral ligands for transition metal catalysts, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. numberanalytics.comnih.gov The stability of these atropisomers is dependent on the size of the ortho-substituents; larger groups lead to a higher barrier to rotation and more stable isomers. youtube.comchiralpedia.com

Research Relevance of Halogenated and Alkyl-Substituted Biphenyls, with Focus on 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl

Halogenated and alkyl-substituted biphenyls are significant subclasses that have garnered considerable research interest. Halogenation of the biphenyl core, particularly with chlorine and bromine, has historically been used to produce polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). britannica.comresearchgate.net While their industrial use has been curtailed due to environmental concerns, the study of their chemical properties, structure-activity relationships, and environmental fate continues to be an active area of research. nih.govnih.gov

The specific compound 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl is a prime example of a molecule that combines both halogen (bromo) and alkyl (methyl) substituents. The ortho-methyl groups are sufficiently bulky to create a significant barrier to rotation around the biphenyl C-C bond, making the molecule chiral and prone to atropisomerism. The bromine atoms at the 3 and 3' positions provide reactive handles for further chemical modification, making this compound a valuable and versatile building block in synthetic chemistry.

Scope and Objectives of Academic Inquiry on 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl

The academic inquiry into 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl is multifaceted. Key objectives include:

Developing efficient and stereoselective synthetic routes to access both the racemic mixture and the individual atropisomers of the compound.

Thoroughly characterizing its molecular structure, including its solid-state conformation and stereochemical properties.

Investigating the reactivity of its bromo and methyl groups to understand its potential for derivatization.

Exploring its applications as a precursor for advanced materials and, most notably, as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis.

This focused research aims to leverage the unique structural and chemical features of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl to create new tools and molecules for various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(3-bromo-2-methylphenyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXQKEILKBILBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C2=C(C(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3 Dibromo 2,2 Dimethyl 1,1 Biphenyl

Strategic Approaches to the 1,1'-Biphenyl Core Formation

The construction of the C-C single bond connecting the two phenyl rings is the cornerstone of biphenyl (B1667301) synthesis. For a tetra-substituted derivative like 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, the steric hindrance imposed by the ortho-methyl groups requires carefully selected coupling conditions to achieve viable yields.

Exploration of Ullmann Coupling and Related Biaryl Coupling Reactions

The Ullmann reaction, one of the classic methods for biaryl synthesis, involves the copper-catalyzed homocoupling of aryl halides at elevated temperatures. organic-chemistry.org The traditional reaction typically requires harsh conditions, but modern modifications using various ligands have made the process more efficient and applicable to a wider range of substrates. researchgate.net For the synthesis of a symmetrical biphenyl like 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, an Ullmann homocoupling of a 1-halo-3-bromo-2-methylbenzene precursor could be a potential route. The active species is generally considered a copper(I) compound that undergoes oxidative addition with the aryl halide. organic-chemistry.org

However, for sterically hindered systems, the Ullmann coupling can result in low yields. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as more effective alternatives. The Suzuki reaction, which couples an organoboron compound with an organohalide, is known for its mild reaction conditions and high functional group tolerance. harvard.edulibretexts.org The synthesis of sterically hindered polychlorinated biphenyls (PCBs), which are structurally analogous to the target compound, has shown that Suzuki coupling provides significantly better yields compared to the Ullmann reaction. organic-chemistry.org

For instance, the synthesis of highly ortho-substituted PCBs demonstrated that while Ullmann coupling yielded products in the 20–38% range, the Suzuki coupling, using a palladium catalyst with a biarylphosphine ligand like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB), achieved yields of 65–98%. organic-chemistry.org This suggests a similar advantage for the synthesis of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl. Other related palladium-catalyzed reactions include the Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings, which are also powerful tools for forming C-C bonds in biaryl synthesis. rsc.org

Table 1: Comparison of Yields for Ullmann vs. Suzuki Coupling in Sterically Hindered Biphenyl Synthesis

| Coupling Reaction | Typical Catalyst | General Yield Range for Hindered Biaryls | Reference |

|---|---|---|---|

| Ullmann Coupling | Copper Bronze | 20–38% | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(dba)₂ / DPDB | 65–98% | organic-chemistry.org |

Halogenation and Alkylation Strategies for Specific Substitution Patterns

An alternative to direct coupling of fully substituted monomers is a two-step approach involving either halogenation of a pre-formed biphenyl core or alkylation of a halogenated biphenyl.

Halogenation Strategy: This approach would begin with the synthesis of 2,2'-dimethyl-1,1'-biphenyl. This precursor could then undergo electrophilic aromatic substitution for bromination. The directing effects of the methyl groups (ortho-, para-directing) would influence the regioselectivity of the bromination. To achieve the desired 3,3'-dibromo substitution pattern, careful control of reaction conditions would be necessary to favor bromination at the position meta to the existing methyl group and ortho to the biaryl linkage. The use of brominating agents like BrCl has been shown to be effective for the bromination of biphenyl, yielding 4-bromobiphenyl (B57062) or 4,4'-dibromobiphenyl. google.com For the target molecule, specific catalysts or directing groups might be required to achieve the 3,3'-substitution. Peptide-catalyzed bromination has also been explored for aromatic compounds, offering a potential route for stereoselective halogenation. researchgate.net

Alkylation Strategy: This pathway would start with 3,3'-dibromo-1,1'-biphenyl (B94586) and introduce the methyl groups in a subsequent step. A common method for alkylation is the Friedel-Crafts reaction. However, Friedel-Crafts alkylation on a deactivated ring system (due to the presence of bromine atoms) can be challenging and may require harsh catalysts and conditions, potentially leading to low yields or side reactions. Alternative modern alkylation methods might be necessary. For example, metalation of a related compound, 3-methyl-3-buten-1-ol, with n-BuLi followed by treatment with alkyl halides has been shown to be an effective route for alkylation. organic-chemistry.org A similar strategy could potentially be adapted for the methylation of the dibromobiphenyl core.

Stereoselective Synthesis of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl and its Enantiomers

The presence of bulky substituents at the ortho positions (2,2',6,6') of a biphenyl can restrict rotation around the C-C single bond, leading to a form of axial chirality known as atropisomerism. orgsyn.org If the rotational barrier is high enough, the non-superimposable mirror-image conformers (enantiomers) can be isolated. The 2,2'-dimethyl substitution in the target molecule is a key feature that can induce atropisomerism.

Enantioselective Approaches for Atropisomer Generation

The synthesis of single enantiomers of axially chiral biaryls is a significant area of research. Asymmetric synthesis, particularly through transition-metal catalysis, is the most powerful approach. Asymmetric Suzuki-Miyaura coupling has been successfully employed to synthesize axially chiral biaryls with high enantioselectivity. ossila.com This is achieved by using a chiral ligand that coordinates to the palladium catalyst, creating a chiral environment that favors the formation of one enantiomer over the other. For example, using the chiral phosphine (B1218219) ligand KenPhos with a Pd(OAc)₂ catalyst has proven effective in synthesizing enantioenriched biaryl amides and pyridine (B92270) derivatives. ossila.com

Another strategy is dynamic kinetic resolution (DKR). In this approach, a racemic but rapidly interconverting starting material is reacted with a chiral reagent or catalyst, leading to the preferential formation of one diastereomeric product. This has been successfully applied to the atroposelective synthesis of heterobiaryls with vicinal C−C and N−N diaxes using quinine-catalyzed allylation or isothiourea-catalyzed acylation. researchgate.net

Diastereoselective Control in Related Biphenyl Systems

When a chiral element is already present in the molecule, the synthesis of a new stereocenter can be controlled diastereoselectively. In the context of atropisomeric biphenyls, attaching a chiral auxiliary to the biphenyl precursor can direct the formation of a specific atropisomer.

A reported diastereoselective synthesis of a cyclic diamide-bridged biphenyl illustrates this principle. The ring-closing reaction of a racemic biphenyl dicarboxylic acid with an enantiomerically pure diamine, (R,R)-diaminocyclohexane, yielded a single diastereomerically and enantiomerically pure product. nih.gov This demonstrates that the chirality of the diamine effectively controls the axial chirality of the biphenyl unit during the cyclization. Such strategies are crucial for creating complex chiral architectures based on the biphenyl scaffold.

Novel and Efficient Synthetic Routes for Substituted Biphenyl Derivatives

Research continues to produce new and more efficient methods for synthesizing substituted biphenyls, particularly those that are sterically hindered. One area of development is the use of earth-abundant metal catalysts. For example, a cobalt-catalyzed aerobic oxidative coupling has been developed for the atroposelective synthesis of bridged terphenyls, showcasing the potential of replacing precious metals like palladium in certain applications. rsc.org

Furthermore, the synthesis of sterically hindered naphthalene-substituted biphenyls and terphenyls has been achieved in good yields through a Michael addition of phenylacetones to pyran-carbonitriles under alkaline conditions at room temperature. libretexts.org This highlights the development of non-traditional coupling methods that avoid the use of metal catalysts for the key C-C bond formation step. These novel routes offer milder conditions and alternative synthetic pathways that could potentially be adapted for the efficient construction of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl and its derivatives.

Chemical Transformations and Derivatization of 3,3 Dibromo 2,2 Dimethyl 1,1 Biphenyl

Metal-Catalyzed Cross-Coupling Reactions at Bromine Sites

The bromine atoms at the 3 and 3' positions are primary sites for modification via transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for extending and diversifying the biphenyl (B1667301) core.

The Suzuki-Miyaura coupling is one of the most effective methods for forming C(sp²)–C(sp²) bonds and is well-suited for the arylation of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl. nih.govnih.gov This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl bromide with an organoboron reagent, such as an arylboronic acid. ucsb.eduacs.org

Given the steric hindrance from the ortho-methyl groups, the choice of ligand is critical to ensure efficient catalytic activity. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos), are particularly effective in promoting the coupling of sterically demanding substrates. nih.govacs.org The reaction can be performed sequentially to yield mono- and di-substituted products or as a double coupling to produce symmetrical derivatives. For instance, the twofold Suzuki-Miyaura coupling with arylboronic acids can produce various o-tetraaryls. acs.org A typical reaction would involve treating the dibromide with two equivalents of an arylboronic acid in the presence of a palladium catalyst like Pd(dba)₂ and a suitable base such as K₃PO₄. acs.org

| Reactant 1 | Reactant 2 (Example) | Catalyst System (Example) | Product (Example) | Application |

| 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl | m-tolylboronic acid | Pd(dba)₂, Ligand, K₃PO₄ | 2,2'-Dimethyl-3,3'-di(m-tolyl)-1,1'-biphenyl | Synthesis of o-tetraaryls |

| 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl | Phenylboronic acid | PdCl₂(diimine complex), Base | 3,3'-Diphenyl-2,2'-dimethyl-1,1'-biphenyl | Precursor for functional materials |

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions.

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed to introduce a wider range of functional groups at the bromine sites.

Sonogashira Coupling: This reaction allows for the formation of a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This transformation would yield 3,3'-dialkynyl-2,2'-dimethyl-1,1'-biphenyl derivatives, which are valuable precursors for conjugated polymers and macrocycles. scirp.orgresearchgate.net Modern protocols sometimes allow for copper-free conditions, which can be advantageous for certain substrates. ucsb.edu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds. wikipedia.orgorganic-chemistry.org It facilitates the coupling of aryl halides with a wide variety of primary and secondary amines, as well as ammonia (B1221849) equivalents. organic-chemistry.orglibretexts.org Applying a double Buchwald-Hartwig amination to 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl is the most direct route to synthesizing the key intermediate 3,3'-diamino-2,2'-dimethyl-1,1'-biphenyl . This diamine is a crucial precursor for Schiff bases and other ligands, as discussed in section 3.4. The reaction typically employs a palladium catalyst with specialized phosphine ligands and a strong base like sodium tert-butoxide. wikipedia.orgacs.org

| Reaction Type | Coupling Partner | Catalyst System (General) | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 3,3'-Dialkynyl-2,2'-dimethyl-1,1'-biphenyl |

| Buchwald-Hartwig Amination | Amine (e.g., NH₃, RNH₂, R₂NH) | Pd(0) catalyst, Phosphine ligand, Strong base | 3,3'-Diamino- or di(alkyl/aryl)amino-2,2'-dimethyl-1,1'-biphenyl |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | 3,3'-Divinyl-2,2'-dimethyl-1,1'-biphenyl |

Table 2: Overview of Other Potential Cross-Coupling Reactions.

Reactions Involving Methyl Substituents for Further Functionalization

The methyl groups at the 2 and 2' positions offer additional sites for derivatization through reactions typical of benzylic carbons. libretexts.org These transformations can be used to introduce new functional groups, thereby increasing the molecular complexity and enabling the synthesis of new ligand architectures or building blocks.

Common strategies for functionalizing benzylic methyl groups include:

Benzylic Bromination: The methyl groups can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. masterorganicchemistry.comchadsprep.com This reaction selectively brominates the benzylic position, yielding 3,3'-dibromo-2,2'-bis(bromomethyl)-1,1'-biphenyl. This tetrabrominated product is a highly versatile intermediate for subsequent nucleophilic substitution reactions. More recent methods also describe Lewis acid-catalyzed benzylic bromination under mild conditions. nih.gov

Benzylic Oxidation: The methyl groups can be oxidized to introduce oxygen-containing functionalities. Depending on the oxidant and reaction conditions, aldehydes, carboxylic acids, or alcohols can be formed. harvard.edu Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) typically oxidize benzylic carbons with at least one hydrogen directly to carboxylic acids, which would produce 3,3'-dibromo-1,1'-biphenyl-2,2'-dicarboxylic acid. rsc.orgvanderbilt.edu Milder or more controlled oxidation methods could potentially yield the corresponding dialdehyde (B1249045) or diol.

Exploration of Alternative Derivatization Pathways and Cascade Reactions

While stepwise functionalization of the bromine and methyl groups is a standard approach, alternative pathways involving cascade or tandem reactions could provide more efficient routes to complex structures. Although specific cascade reactions starting from 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl are not extensively documented, its structure allows for the conceptual design of such processes.

For example, a tandem reaction could involve an initial cross-coupling at the bromine positions followed by an intramolecular cyclization involving the newly introduced group and the adjacent methyl substituent. Acid-catalyzed cyclization reactions have been observed in related 2,2'-bis(substituted-methyl)biphenyl systems, leading to the formation of bridged, polycyclic aromatic structures. researchgate.net Such pathways could be explored to create rigid, three-dimensional molecules from the flexible biphenyl precursor.

Synthesis of Schiff Bases and Other Ligand Precursors from Related Diamino-Biphenyls

The synthesis of Schiff bases (imines) is a fundamental method for preparing a vast array of ligands for coordination chemistry. allsubjectjournal.comnih.gov The key precursor for creating Schiff base ligands from the title compound is 3,3'-diamino-2,2'-dimethyl-1,1'-biphenyl . As established in section 3.1.2, this diamine can be readily prepared via a double Buchwald-Hartwig amination of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl.

Once the diamine is synthesized, it can be condensed with a variety of aldehydes or ketones to form Schiff base ligands. researchgate.netnih.gov The reaction typically involves refluxing the diamine with two equivalents of a carbonyl compound in a solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid. researchgate.net This condensation reaction is reversible and results in the formation of a C=N double bond (azomethine group). nih.gov

For example, reacting 3,3'-diamino-2,2'-dimethyl-1,1'-biphenyl with two equivalents of salicylaldehyde (B1680747) or a substituted salicylaldehyde would produce a tetradentate [N₂,O₂] Schiff base ligand. These ligands are highly effective at coordinating with various metal ions to form stable complexes with applications in catalysis and materials science. researchgate.net

| Precursor | Carbonyl Compound (Example) | Product Type | Potential Application |

| 3,3'-Diamino-2,2'-dimethyl-1,1'-biphenyl | Salicylaldehyde | Tetradentate [N₂,O₂] Schiff Base Ligand | Metal complex catalysis |

| 3,3'-Diamino-2,2'-dimethyl-1,1'-biphenyl | 2-Acetylpyridine | Tetradentate [N₄] Schiff Base Ligand | Coordination chemistry |

| 3,3'-Diamino-2,2'-dimethyl-1,1'-biphenyl | 2-Pyridinecarboxaldehyde | Tetradentate [N₄] Schiff Base Ligand | Supramolecular chemistry |

Table 3: Synthesis of Schiff Base Ligands from the Diamino Precursor.

Chirality, Conformational Dynamics, and Stereochemistry of 3,3 Dibromo 2,2 Dimethyl 1,1 Biphenyl

Investigations of Axial Chirality and Atropisomerism in Ortho-Substituted Biphenyls

Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but possesses an axis of chirality, around which substituents are arranged in a way that the molecule is not superimposable on its mirror image. ulisboa.pt This phenomenon is most famously observed in ortho-substituted biphenyl (B1667301) compounds. ulisboa.pt The rotation around the single bond connecting the two phenyl rings is restricted due to steric hindrance between the bulky ortho substituents. ulisboa.ptwikipedia.org When this rotational barrier is high enough to allow for the isolation of individual rotational isomers (rotamers) at a specific temperature, the isomers are known as atropisomers. wikipedia.orgnih.gov

For a biphenyl to exhibit atropisomerism, several conditions must be met:

The rotation around the aryl-aryl single bond must be significantly hindered.

Each ring must not have a plane of symmetry in the planar conformation.

The substituents on each ring must be arranged asymmetrically with respect to the chiral axis. academie-sciences.frrsc.org

In the case of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, the presence of methyl groups at the 2 and 2' positions provides the necessary steric bulk to hinder free rotation around the C1-C1' bond. This restricted rotation is the fundamental requirement for axial chirality in this class of molecules. ulisboa.ptrsc.org The historical context for this phenomenon was established in 1922 by Christie and Kenner, who first experimentally detected atropisomerism in a tetra-substituted biphenyl. wikipedia.org The stability of atropisomers is often defined by a half-life of interconversion greater than 1000 seconds at a given temperature, which corresponds to a significant energy barrier. wikipedia.org

Conformational Analysis and Rotational Barriers Around the Biaryl Bond

The conformational landscape of substituted biphenyls is dictated by the energetic cost of rotation around the central carbon-carbon single bond. The transition from one atropisomeric form to its enantiomer requires passing through a high-energy planar or near-planar transition state where steric repulsion between the ortho substituents is maximized. chemicalbook.com

The stability required to isolate atropisomers at room temperature typically necessitates an activation energy barrier of 16 to 19 kcal/mol. chemicalbook.com Given the barrier for the parent 2,2'-dimethylbiphenyl (B165481), it is highly probable that 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl possesses sufficient conformational stability for its enantiomers to be resolved.

| Compound | Ortho Substituents | Other Substituents | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Biphenyl | -H, -H | None | ~1.5 | researchgate.net |

| 2,2'-Dimethylbiphenyl | -CH3, -CH3 | None | 17.4 | researchgate.net |

| 6,6'-Dinitro-2,2'-diphenic acid | -NO2, -COOH | -NO2, -COOH | High (Resolvable) | wikipedia.org |

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the conformational preferences and rotational energy barriers of substituted biphenyls. biomedres.usmdpi.com For 3,3'-dihalogenated biphenyls, theoretical studies have shown a double-minimum energy profile with energy minima at dihedral angles of approximately 45° and 135°. researchgate.net

For 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, a similar energy profile can be anticipated. The ground state would be a twisted conformation with a specific dihedral angle between the two phenyl rings to minimize steric interactions between the ortho-methyl groups. The rotation around the central bond would proceed through two primary transition states: a syn-planar conformation (0° dihedral angle) and an anti-planar or perpendicular conformation (90° dihedral angle). The energy difference between the ground state and the highest energy transition state defines the rotational barrier. biomedres.usmdpi.com The accuracy of these calculations depends heavily on the chosen functional and basis set, with methods incorporating dispersion corrections often providing results that align well with experimental data. mdpi.com

| Compound Type | Predicted Minimum Energy Dihedral Angle(s) | Key Feature | Reference |

|---|---|---|---|

| 2,2'-Dihalogen Biphenyls (Cl, Br, I) | Single minimum (85-95°) | Steric repulsion dominates | researchgate.net |

| 3,3'-Dihalogen Biphenyls | Double minimum (~45° and ~135°) | Less steric hindrance allows for two stable twisted forms | researchgate.net |

| 2,2'-Dimethylbiphenyl | ~70° | Significant ortho-substituent repulsion | researchgate.net |

Chiral Recognition, Induction, and Propagation in Biphenyl-Containing Systems

Atropisomeric biphenyls are of significant interest in the field of asymmetric synthesis and catalysis, where they are often used as chiral ligands. wikipedia.orgrsc.org The well-defined three-dimensional structure of these molecules allows for effective chiral recognition. While specific studies on the use of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl in chiral recognition are not documented, the principles can be inferred from related systems like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). wikipedia.org

Chiral induction occurs when a chiral molecule, such as an atropisomeric biphenyl, influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer of the product. mdpi.com This is a fundamental concept in asymmetric catalysis. Chiral propagation refers to the transfer of chirality from one molecular entity to another within a system. In the context of biphenyls, this can involve the formation of diastereomeric complexes where the chirality of the biphenyl influences the conformation or reactivity of a bound substrate. mdpi.com

Stereochemical Assignment and Stability Studies of Resolved Enantiomers

The absolute configuration of atropisomeric biphenyls is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The molecule is viewed along the chiral axis, and the substituents on the "near" and "far" rings are ranked. An additional rule gives priority to the near substituents over the far ones. Based on the sequence of priorities, the stereochemical descriptor is assigned as (aR) or (aS), where 'a' denotes axial chirality. wikipedia.org

The stability of resolved enantiomers is directly related to the magnitude of the rotational energy barrier (racemization barrier). chemicalbook.com A barrier of at least 22 kcal/mol (93 kJ/mol) is generally considered necessary for long-term stability at room temperature. wikipedia.org For 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, the barrier is expected to be in a range that allows for the separation of its enantiomers, which would likely be stable under ambient conditions. However, at elevated temperatures, racemization would occur as the molecules gain sufficient thermal energy to overcome the rotational barrier. chemicalbook.com Studies on the racemization kinetics of resolved atropisomers provide a direct measure of their stereochemical stability. nih.gov

Spectroscopic and Advanced Structural Characterization in Academic Research

Elucidation of Molecular Structure through X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state. For an atropisomeric compound like 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, this technique provides incontrovertible proof of its molecular geometry. The analysis of the diffraction pattern produced when X-rays pass through a single crystal of the compound allows for the calculation of electron density maps, from which the exact positions of the bromine, carbon, and hydrogen atoms can be determined.

The most critical parameter obtained from X-ray crystallography for this biphenyl (B1667301) is the dihedral angle (torsion angle) between the two aromatic rings. This angle is a direct measure of the twist around the central C-C bond and is fundamental to its chiral nature. nih.gov Furthermore, the analysis yields precise data on bond lengths (e.g., C-C, C-Br, C-H) and bond angles, confirming the covalent structure and revealing any steric strain imposed by the bulky substituents. mdpi.comsemanticscholar.org While a specific crystal structure for the title compound is not publicly available, the table below outlines the typical crystallographic data that would be obtained from such an analysis, based on studies of similar brominated biphenyl compounds. nih.gov

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Description | Typical Value/Information Obtained |

|---|---|---|

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C14H12Br2 |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 340.05 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The group of symmetry operations of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Provides the size and shape of the basic repeating unit of the crystal. |

| Dihedral Angle (C2-C1-C1'-C2') | The torsion angle between the two phenyl rings. | Crucial for defining the specific atropisomeric conformation. Expected to be significantly deviated from 0° or 180°. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-Br). | Reveals details of covalent bonding and steric effects. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution. utoronto.ca For 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, NMR provides insights into its conformational stability and the energy barrier to rotation around the biphenyl axis. nih.gov

¹H and ¹³C NMR: Standard one-dimensional NMR spectra are used to confirm the basic connectivity of the molecule. The number of distinct signals in both the proton and carbon spectra corresponds to the number of chemically non-equivalent nuclei, which is consistent with the molecule's proposed structure. The chemical shifts are influenced by the electronic effects of the bromine and methyl substituents. chemicalbook.com

Dynamic NMR (D-NMR): This technique is particularly valuable for studying atropisomers. nih.govresearchgate.net By recording NMR spectra at various temperatures, it is possible to observe the effects of chemical exchange, specifically the interconversion between the two enantiomeric conformations. At low temperatures, where rotation is slow on the NMR timescale, separate signals for the diastereotopic protons and carbons may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into averaged signals. By analyzing these line-shape changes, the rate of rotation and the Gibbs free energy of activation (ΔG‡) for the enantiomerization process can be calculated, providing a quantitative measure of the molecule's conformational stability. researchgate.net

2D NMR (NOESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close to each other in space, even if they are not directly bonded. nih.govmdpi.com For 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, NOESY experiments would show correlations between the protons of the methyl groups and nearby aromatic protons, helping to confirm the spatial arrangement and preferred conformation in solution.

Table 2: Illustrative NMR Data for Biphenyl Scaffolds

| Technique | Information Gleaned | Relevance to 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl |

|---|---|---|

| ¹H NMR | Provides information on the proton environment. chemicalbook.com | Confirms the presence of methyl and aromatic protons; chemical shifts indicate electronic environment. |

| ¹³C NMR | Identifies all unique carbon atoms. | Confirms the carbon skeleton, including quaternary carbons bonded to Br and CH₃ groups. |

| Dynamic NMR (D-NMR) | Measures the kinetics of conformational exchange. researchgate.net | Determines the energy barrier to rotation (atropisomeric interconversion). |

| NOESY | Identifies through-space interactions between protons. mdpi.com | Confirms spatial proximity of substituents and helps define the solution-phase conformation. |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Since 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl is a chiral molecule, its enantiomers interact differently with circularly polarized light. This differential interaction is measured by Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are essential techniques for determining the absolute configuration (aR or aS) of chiral molecules. reading.ac.ukrsc.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. nih.govunits.it The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. For biaryl atropisomers, the ECD spectrum is highly sensitive to the dihedral angle and the electronic transitions of the chromophoric phenyl rings. nih.gov By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the aR and aS configurations, the absolute stereochemistry of the enantiomer can be unambiguously assigned. researchgate.net

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. ru.nlscispace.com VCD offers high spectral resolution and is exceptionally sensitive to the three-dimensional structure. ru.nl In studies of axially chiral biaryls, VCD has proven to be a particularly robust method for assigning absolute configuration. nih.govmdpi.com The two enantiomers are expected to show nearly perfect mirror-image VCD spectra. As with ECD, comparison of the experimental VCD spectrum with DFT-calculated spectra for the possible enantiomers allows for a confident assignment of the absolute configuration. nih.govmdpi.com

Table 3: Principles of Chiroptical Spectroscopy for Chiral Analysis

| Technique | Principle | Application to 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl |

|---|---|---|

| ECD | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. units.it | Provides a spectral fingerprint (Cotton effects) to assign the absolute configuration (aR/aS) by comparison with theoretical calculations. nih.gov |

| VCD | Differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. rsc.orgru.nl | Offers high-resolution data on molecular vibrations, yielding near-mirror-image spectra for the enantiomers, which is highly effective for assigning axial chirality. nih.govmdpi.com |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the elemental analysis and structural elucidation of organic compounds. nih.govchimia.ch It provides two critical pieces of information for characterizing 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl: its exact molecular weight and its fragmentation pattern upon ionization.

Precise Molecular Weight Determination: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the molecule's elemental formula. For 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl (C₁₄H₁₂Br₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass, thus confirming its elemental composition. sciex.com

Fragmentation Analysis: In the mass spectrometer, molecules are ionized, typically forming a molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. orgchemboulder.com The pattern of these fragments provides a roadmap of the molecule's structure. youtube.com For 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, the mass spectrum would be distinguished by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). The molecular ion region would show a characteristic cluster of peaks (M, M+2, M+4) corresponding to the presence of two bromine atoms. Common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺) or the loss of a methyl group ([M-CH₃]⁺). nih.govnist.gov Analysis of these fragmentation pathways helps to confirm the arrangement of the substituents on the biphenyl core.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Description | Predicted m/z (Monoisotopic) |

|---|---|---|---|

| [M]⁺• | [C₁₄H₁₂⁷⁹Br₂]⁺• | Molecular ion (lightest isotopologue) | 337.9305 |

| [M+2]⁺• | [C₁₄H₁₂⁷⁹Br⁸¹Br]⁺• | Molecular ion + 2 Da | 339.9285 |

| [M+4]⁺• | [C₁₄H₁₂⁸¹Br₂]⁺• | Molecular ion + 4 Da | 341.9264 |

| [M-Br]⁺ | [C₁₄H₁₂⁷⁹Br]⁺ | Loss of a bromine radical | 259.0171 |

| [M-CH₃]⁺ | [C₁₃H₉⁷⁹Br₂]⁺ | Loss of a methyl radical | 322.9072 |

Theoretical and Computational Chemistry of 3,3 Dibromo 2,2 Dimethyl 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, DFT calculations are crucial for determining its most stable three-dimensional arrangement (molecular geometry) and understanding the distribution of electrons within the molecule (electronic structure).

DFT calculations can also elucidate the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability. nih.gov In halogenated compounds, the halogen atoms can significantly influence the electronic structure by lowering the LUMO energy, which can affect the molecule's ability to accept electrons. nih.gov

A theoretical study on polychlorinated biphenyls (PCBs) using DFT at the M06-2X/def2-TZVPP level of theory has been used to calculate bond dissociation energies, which are critical for understanding their chemical stability and reactivity. beilstein-journals.org While specific data for 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl is not available, the table below presents representative data for a related compound, 3,3'-Dibromo-2,2'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl, as computed by PubChem. Current time information in Edmonton, CA. This data provides an approximation of the molecular properties.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C16H16Br2O2 | Current time information in Edmonton, CA. |

| Molecular Weight | 400.10 g/mol | Computed by PubChem 2.2 Current time information in Edmonton, CA. |

| XLogP3 | 5.6 | Computed by XLogP3 3.0 Current time information in Edmonton, CA. |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 Current time information in Edmonton, CA. |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 Current time information in Edmonton, CA. |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 Current time information in Edmonton, CA. |

Quantum Chemical Studies of Reaction Mechanisms and Transition States for Synthetic Pathways

Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, these studies can provide insights into its synthesis, such as the Ullmann coupling reaction, and its potential degradation pathways. rsc.org

For instance, a study on the nucleophilic dechlorination of all 209 PCB congeners using DFT revealed that the Gibbs free energies of activation are in the range of 7-22 kcal/mol. nih.gov This type of analysis for 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl would be invaluable for understanding its reactivity in similar nucleophilic substitution reactions. The calculations could pinpoint which bromine atom is more susceptible to substitution and what the energy barrier for such a reaction would be.

Quantum chemical analyses can also be used to study the reaction paths of drug molecules in metabolic reactions, for example, with Cytochrome P450 (CYP). researchgate.net Such studies often involve calculating the minimum energy paths for reactions like hydrogen abstraction. researchgate.net While not a drug molecule, understanding the potential metabolic pathways of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl is important for assessing its environmental and biological impact.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a quantum chemical study of a reaction involving a substituted biphenyl (B1667301). The data is based on findings for SN2 dechlorination of PCBs. nih.gov

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Significance |

|---|---|---|---|

| Initial Reactant Complex | Relative Energy | 0.0 | Reference energy level |

| Transition State | Activation Energy (ΔG‡) | ~15 | Energy barrier for the reaction |

| Product Complex | Reaction Energy (ΔG) | -10 | Thermodynamic favorability of the reaction |

Computational Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure of molecules and their aggregation behavior in the solid state and in solution. wikipedia.org For 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, these interactions include van der Waals forces, halogen bonding, and π-stacking.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) and the Non-Covalent Interaction (NCI) index can be used to analyze and quantify these forces. mdpi.com A study on polychlorinated biphenyls (PCBs) demonstrated the presence of halogen bonding between the chlorine atoms and water molecules. mdpi.com Similarly, the bromine atoms in 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl are expected to participate in halogen bonding, which is a directional interaction between a halogen atom and a nucleophilic region. nih.gov

The following table summarizes the types of non-covalent interactions that could be computationally analyzed for 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, based on general principles of NCI. wikipedia.org

| Interaction Type | Description | Expected Significance |

|---|---|---|

| Halogen Bonding | Interaction involving the bromine atoms as halogen bond donors. | Moderate to strong, influencing crystal packing. |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Dependent on the solid-state packing, may be offset due to steric hindrance. |

| Van der Waals Forces | Dispersive forces contributing to the overall cohesion. | Significant contribution to the lattice energy. |

| C-H···π Interactions | Interactions between the methyl hydrogens and the aromatic rings. | Potentially contributing to the stability of the crystal structure. |

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. aip.org For a flexible molecule like 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, MD simulations can reveal the range of accessible dihedral angles and the energy barriers for rotation around the central C-C bond.

The flexibility of the biphenyl linkage is significantly restricted by the ortho substituents. nih.gov MD simulations can quantify this restriction by calculating the potential of mean force (PMF) along the torsional coordinate. This would provide a detailed understanding of the conformational preferences and the dynamics of interconversion between different atropisomers.

Such simulations can be performed in various environments, such as in the gas phase, in a solvent, or in a simulated biological membrane, to understand how the environment influences the molecule's conformational dynamics. This information is crucial for predicting its behavior in different chemical and biological systems.

A representative data table from a hypothetical MD simulation study is presented below, illustrating the type of dynamic properties that can be investigated.

| Dynamic Property | Simulation Result | Implication |

|---|---|---|

| Average Dihedral Angle | ~70° | Indicates a highly twisted average conformation. |

| Rotational Barrier | > 20 kcal/mol | Suggests stable atropisomers at room temperature. |

| Conformational Substates | Two major energy minima | Corresponds to the two enantiomeric conformations. |

| Solvent Effects | Minor changes in dihedral angle distribution | The intrinsic steric hindrance is the dominant factor in its conformation. |

Applications in Contemporary Chemical Research

Precursors for Axially Chiral Ligands in Asymmetric Catalysis

The rigid, atropisomeric backbone of the 2,2'-dimethyl-1,1'-biphenyl unit makes it an ideal scaffold for the design of C₂-symmetric chiral ligands. These ligands are instrumental in asymmetric catalysis, where they create a chiral environment around a metal center to control the stereochemical outcome of a reaction.

3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl serves as a key starting material for the synthesis of prominent axially chiral phosphine (B1218219) ligands, such as 2,2'-Dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP). scispace.com The synthesis of such ligands leverages the bromine atoms for conversion into more reactive intermediates.

A general synthetic route involves the transformation of the dibromo derivative into a dilithio species via lithium-halogen exchange. This highly reactive intermediate is then quenched with a phosphine electrophile, like chlorodiphenylphosphine, to install the crucial phosphino (B1201336) groups. The synthesis of BIPHEMP from the related 2,2′-diiodo-6,6′-dimethylbiphenyl has been reported, following a similar lithiation and phosphorylation pathway. scispace.com Chiral biaryl bisphosphines, including BIPHEMP and its analogue MeO-BIPHEP, are recognized as highly effective ligands for a multitude of metal-catalyzed asymmetric reactions. acs.org The modularity of this synthesis allows for the introduction of various substituents on the phosphine atoms, enabling the fine-tuning of the ligand's steric and electronic properties.

Table 1: General Synthesis Pathway for BIPHEMP-type Ligands

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Halogen-Lithium Exchange | n-Butyllithium | Creates a nucleophilic 2,2'-dilithio-6,6'-dimethylbiphenyl intermediate from the corresponding dihalo-precursor. |

| 2 | Phosphorylation | Chlorodiphenylphosphine (ClPPh₂) | Introduces the diphenylphosphino groups at the 2,2'-positions to form the bisphosphine ligand. scispace.com |

Ligands derived from the 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl scaffold have demonstrated significant efficacy in controlling enantioselectivity in various catalytic reactions. The BIPHEMP ligand, for instance, has been successfully employed in rhodium-catalyzed asymmetric hydrogenations. scispace.com

In a comparative study, the rhodium(I) complex of BIPHEMP was used to catalyze the hydrogenation of methyl (Z)-α-benzamidocinnamate. scispace.com While it showed lower enantioselectivity than the analogous BINAP ligand in this specific transformation, it proved superior in other reactions, highlighting the importance of ligand-substrate matching. scispace.com For example, derivatives of BIPHEMP have shown high enantioselectivities in the Rh-catalyzed hydrogenation of cyclic enamides. nih.gov The rigid structure of the ligand, imparted by the dimethyl-biphenyl core, restricts the conformational freedom of the catalyst complex, leading to effective chiral induction. nih.gov These phosphine ligands are particularly effective in the asymmetric hydrogenation of α- and β-ketoesters and various acrylates. nih.gov

Table 2: Performance of BIPHEMP in Asymmetric Hydrogenation

| Substrate | Catalyst System | Solvent | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Methyl (Z)-α-benzamidocinnamate | [Rh(BIPHEMP)]⁺ | Toluene | 46% | scispace.com |

| Cyclic Enamides | [Rh(o-Ph-hexaMeO-BIPHEP)]⁺ | - | High e.e.'s | acs.orgnih.gov |

Building Blocks for Advanced Organic Materials

The robust structure and functional handles of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl make it a versatile building block for the synthesis of polymers and other advanced organic materials. The biphenyl (B1667301) unit can be integrated into a polymer backbone to enhance thermal stability and introduce specific electronic or liquid crystalline properties.

The compound is a direct precursor to monomers used in the synthesis of novel polymers. Research has shown the synthesis of 3,3'-((3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azaneylylidene))bis(indolin-2-one) from a diamino-dimethyl-biphenyl derivative, which itself can be prepared from the dibromo starting material via amination reactions. researchgate.netresearchgate.net This resulting molecule is explicitly identified as a potential monomer for creating new Schiff base polymers, which are known for their diverse applications in materials science. researchgate.netevitachem.com

Furthermore, the core biphenyl structure is valuable in creating peptide-biphenyl hybrids. The related 6,6′-dimethyl-[1,1′-biphenyl]-2,2′-dicarboxylic acid can be reacted with peptide chains to form complex hybrid macromolecules. nih.gov The introduction of the dimethyl biphenyl unit is intended to restrict the rotation of the two central phenyl rings, imparting a defined conformation to the resulting hybrid material. nih.gov This demonstrates the utility of the 2,2'-dimethyl-1,1'-biphenyl scaffold in creating structurally complex and stable polymeric systems.

Table 3: Characterization Data for a Monomer Derived from the Dimethyl-Biphenyl Core

| Compound Name | Molecular Formula | Melting Point (°C) | Key Spectroscopic Data | Reference |

|---|

While direct applications of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl in liquid crystals are not extensively documented, the structural motif is highly relevant to the field. Research on structurally analogous compounds provides strong evidence for its potential. For example, calamitic (rod-shaped) mesogens have been successfully designed using axially chiral 3,3′-dinitro-2,2′,6,6′-tetramethylbiphenyl cores. rsc.org These molecules exhibit chiral nematic (N) and chiral smectic A (SmA) phases. rsc.org The study highlights that peripheral bulky groups can effectively shield the core's lateral bulk, enabling the formation of liquid crystalline phases. rsc.org This suggests that the 3,3'-dibromo-2,2'-dimethyl-1,1'-biphenyl core possesses the necessary rigidity and chirality to be a valuable component in the design of novel liquid crystalline materials. mdpi.comtandfonline.com The biphenyl moiety is a common feature in many liquid crystal structures, where it provides thermal stability and contributes to the desired mesomorphic properties. mdpi.com

Role in Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. While specific studies detailing the use of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl in self-assembly are limited, its structure contains key features that make it a promising candidate for such applications.

The two bromine atoms can serve as reactive sites for covalent self-assembly, for instance, through Ullmann or Suzuki coupling reactions on surfaces or in solution to form well-defined metallacycles or coordination polymers. mdpi.com The biphenyl core itself is a well-known motif for engaging in π-π stacking interactions, a fundamental driving force in the self-assembly of many aromatic molecules. acs.org For instance, biphenyl bisimide cyclophanes have been synthesized and used as supramolecular hosts that form inclusion complexes with guest molecules. acs.org The defined geometry and potential for directed interactions make 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl a molecule of interest for the bottom-up construction of complex nanostructures and functional supramolecular systems. nih.gov

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry is a domain of supramolecular chemistry that focuses on the interactions between a larger 'host' molecule and a smaller 'guest' molecule or ion. acs.org These interactions are non-covalent and include hydrogen bonding, van der Waals forces, hydrophobic effects, and electrostatic interactions. nii.ac.jprsc.org The principle of molecular recognition, often described by a "lock-and-key" model, governs the specificity of a host for a particular guest. nii.ac.jp The shape, size, and electronic properties of the host's binding cavity must be complementary to those of the guest for a stable complex to form. acs.org

Common host molecules include macrocycles like cyclodextrins, calixarenes, and crown ethers. rsc.org While there is no specific literature on the use of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl as a host or guest, chiral biphenyl units are integral components of more complex host structures. The atropisomerism of substituted biphenyls, where rotation around the central single bond is restricted, can create a stable, chiral environment. pharmaguideline.com This inherent chirality is a crucial feature in the development of hosts for enantioselective recognition, where the host preferentially binds to one enantiomer of a chiral guest over the other.

The methyl and bromo substituents on the biphenyl core of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl would influence its potential as a building block for a larger host structure. The methyl groups provide steric bulk, which is a key factor in creating a defined chiral pocket necessary for enantioselective recognition. pharmaguideline.com The bromine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can be exploited in designing molecular recognition systems.

A hypothetical host molecule incorporating the 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl unit could be designed to recognize specific guest molecules. The data table below illustrates the types of non-covalent interactions that are fundamental to host-guest complex formation.

| Type of Interaction | Description | Potential Role of Substituents |

| Steric Hindrance | The bulky nature of ortho-substituents on a biphenyl can create a barrier to rotation, leading to stable atropisomers. pharmaguideline.com | The 2,2'-dimethyl groups provide the necessary steric hindrance to confer chirality. |

| Halogen Bonding | An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. | The 3,3'-dibromo groups could act as halogen bond donors to recognize electron-rich guests. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The overall size and shape of the biphenyl framework contribute to these interactions. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl rings of the biphenyl unit can interact with other aromatic systems. |

Design and Assembly of Chiral Supramolecular Polymers

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. wur.nl The design of chiral supramolecular polymers involves using chiral monomers that self-assemble into higher-order structures with a preferred handedness (helicity). nih.gov These materials are of great interest for applications in catalysis, sensing, and chiroptical devices. mdpi.commdpi.com

Axially chiral biphenyls are valuable building blocks for creating chiral supramolecular polymers. wur.nl The chirality of the biphenyl monomer can be transferred to the supramolecular polymer, resulting in a helical structure. nii.ac.jp The process of chiral amplification is often observed, where a small enantiomeric excess in the monomer units can lead to a highly ordered, homochiral polymer. nih.govresearchgate.net

Although no studies have specifically reported the use of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl as a monomer for chiral supramolecular polymers, its structural features make it a plausible candidate. The Ullmann coupling reaction is a reliable method for synthesizing tetrasubstituted biphenyls, which can then be functionalized for polymerization. acs.org For 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl to be used as a monomer, it would require further chemical modification to introduce reactive groups that can participate in polymerization reactions, such as those used in Suzuki or Stille cross-coupling reactions. researchgate.net

The properties of a hypothetical supramolecular polymer derived from a 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl monomer would be influenced by its substituents, as detailed in the table below.

| Feature | Description | Relevance of Substituents |

| Monomer Chirality | The monomer must be chiral to induce chirality in the polymer. | The ortho-methyl groups restrict rotation, making the molecule atropisomeric and thus chiral. pharmaguideline.com |

| Polymerization | Monomers must have reactive sites to link together. | The bromo groups could potentially be used in cross-coupling reactions to form a polymer backbone. researchgate.net |

| Inter-chain Interactions | Non-covalent forces between polymer chains that influence the material's properties. | The biphenyl rings allow for π-π stacking, while the bromo groups could engage in inter-chain halogen bonding. |

| Solubility | The ability of the polymer to dissolve in a solvent, which is crucial for processing. | The methyl groups could slightly enhance solubility in organic solvents compared to an unsubstituted biphenyl. |

Future Directions and Emerging Research Avenues for 3,3 Dibromo 2,2 Dimethyl 1,1 Biphenyl

The unique structural and chemical properties of 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, particularly its axial chirality and reactive bromine substituents, position it as a compound of significant interest for future research. Emerging studies are focused on enhancing its synthesis, exploring its catalytic capabilities, integrating it into advanced materials, and deepening the understanding of its fundamental chemical behavior.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl?

- Methodology :

- Cross-Coupling Reactions : Utilize Ullmann or Suzuki-Miyaura coupling with 2-bromo-3-methylbiphenyl derivatives. Catalysts like CuI or Pd(PPh₃)₄ in anhydrous THF or toluene under inert atmospheres (N₂/Ar) yield higher selectivity. Base additives (e.g., K₂CO₃) and elevated temperatures (80–120°C) enhance efficiency .

- Directed Bromination : Starting from 2,2'-dimethylbiphenyl, regioselective bromination at the 3,3' positions can be achieved using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl₄ at reflux .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc).

Q. How is 3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl characterized experimentally?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl protons at δ 2.1–2.4 ppm; aromatic protons near δ 7.0–7.5 ppm). H-H COSY and NOESY resolve spatial interactions .

- Elemental Analysis : Validate purity (expected C: ~40.5%, H: ~2.9%, Br: ~51.2%) .

- X-ray Crystallography : Determines bond lengths and dihedral angles between biphenyl rings (if single crystals are obtainable) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Key Reactions :

- Buchwald-Hartwig Amination : Bromine substituents act as leaving groups for coupling with amines using Pd catalysts .

- Suzuki Cross-Coupling : Replace bromine with aryl/heteroaryl groups under Pd catalysis .

- Lithiation : Use n-BuLi at low temperatures (–78°C) to generate intermediates for further functionalization (e.g., carboxylation, halogenation) .

Advanced Research Questions

Q. How do steric and electronic effects of methyl and bromine substituents influence reaction outcomes?

- Steric Effects : The 2,2'-dimethyl groups hinder rotation of the biphenyl rings, creating a planar or twisted conformation that affects reactivity in cross-coupling (e.g., slower oxidative addition with Pd catalysts) .

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to para positions. Methyl groups donate electrons, stabilizing intermediates in radical reactions .

- Case Study : In Suzuki coupling, steric hindrance from methyl groups reduces yields unless bulky ligands (e.g., SPhos) are used .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- DFT Studies :

- Functional Selection : B3LYP/6-311+G(d,p) for geometry optimization and vibrational frequency analysis .

- HOMO-LUMO Analysis : Predicts charge transfer behavior (methyl groups raise HOMO energy by ~0.3 eV compared to non-methylated analogs) .

- NBO Analysis : Quantifies hyperconjugation between methyl C-H σ* and aromatic π orbitals .

Q. How does this compound compare to structurally similar analogs in catalytic applications?

- Comparative Table :

- Key Insight : Methyl groups enhance thermal stability but require tailored reaction conditions .

Data Contradictions and Resolution

- Synthetic Yields : Cross-coupling methods in report 60–70% yields, while directed bromination () achieves 85–90%. Resolution: Optimize catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) and reaction time.

- Spectroscopic Data : Discrepancies in C NMR shifts for methyl carbons (δ 20.1 in vs. δ 22.3 in ). Likely due to solvent effects (CDCl₃ vs. DMSO-d₆).

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.